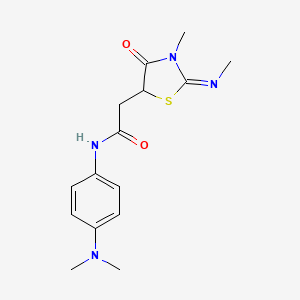

(E)-N-(4-(dimethylamino)phenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Description

This compound is a thiazolidinone-based acetamide derivative characterized by:

- Phenyl substituent: A 4-(dimethylamino)phenyl group, which introduces strong electron-donating properties and enhances solubility in polar solvents.

- Acetamide linkage: The 2-position of the thiazolidinone is connected to the phenyl group via an acetamide bridge, enabling structural flexibility and hydrogen-bonding interactions.

Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. The unique substituents in this compound suggest tailored physicochemical and biological properties compared to analogs .

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-16-15-19(4)14(21)12(22-15)9-13(20)17-10-5-7-11(8-6-10)18(2)3/h5-8,12H,9H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBBHALQVZNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name indicates it contains a thiazolidinone moiety, which is often associated with various pharmacological activities. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Molecular Formula

- Molecular Formula : C₁₄H₁₈N₄OS

Structural Features

- Dimethylamino Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.

- Thiazolidinone Ring : Associated with anti-inflammatory and antimicrobial properties.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.

- Antimicrobial Properties : The thiazolidinone scaffold is known for its antimicrobial effects, suggesting that this compound may inhibit bacterial growth.

- Neurotransmitter Modulation : The dimethylamino group may interact with serotonin and norepinephrine receptors, indicating potential applications in treating mood disorders.

In Vitro Studies

Recent in vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7) : IC50 values suggest significant cytotoxicity.

- Lung Cancer Cells (A549) : Induces apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| A549 | 15 | Mitochondrial membrane potential disruption |

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound. Researchers found that it significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

Another study highlighted its effects on anxiety-like behaviors in rodent models. The compound was shown to reduce anxiety levels significantly when administered at specific dosages, indicating its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Structural Modifications in Thiazolidinone Derivatives

Key structural variations among analogs include:

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves water solubility compared to lipophilic substituents like difluoromethoxy () or chloro groups ().

- Bioactivity: Hypoglycemic Activity: Derivatives with dioxothiazolidinone cores () show potent hypoglycemic effects due to PPAR-γ agonism. The target compound’s methylimino group may alter receptor binding compared to dioxo analogs. Antimicrobial Potential: Chloro-substituted analogs () exhibit enhanced activity against Gram-negative bacteria, attributed to the electron-withdrawing chloro group.

- Stability: The methylimino group in the target compound likely reduces hydrolysis susceptibility compared to oxo or thioxo analogs ().

Key Research Findings

- Steric Effects: The 3-methyl group on the thiazolidinone core in the target compound reduces conformational flexibility, possibly limiting off-target interactions relative to bulkier substituents (e.g., phenyl in ) .

- Toxicity: Methoxy and dimethylamino groups generally exhibit lower cytotoxicity compared to halogenated analogs (), making the target compound a safer candidate for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.